Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-
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Overview
Description
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that features a fused ring system comprising both furan and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-butynamines with glyoxylic acid and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid . This method allows for the formation of the furo[2,3-b]pyridinium core with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the furo[2,3-b]pyridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridinium oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furopyridines, such as furo[3,2-b]pyridine and furo[3,4-b]pyridine . These compounds share the fused furan and pyridine ring system but differ in the position of the fusion.
Uniqueness
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 7-ethyl-6-methyl substitution enhances its lipophilicity and potential bioactivity compared to other furopyridines .
Properties
CAS No. |
61612-09-7 |
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Molecular Formula |
C10H12NO+ |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
7-ethyl-6-methylfuro[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
IZXQPFPZSAHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1OC=C2)C |
Origin of Product |
United States |
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